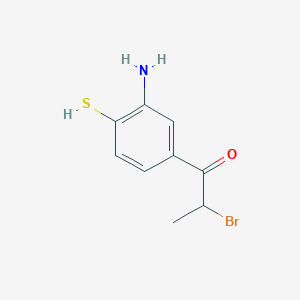![molecular formula C13H15BrN2O3 B14043574 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione typically involves multiple steps, including the formation of the imidazo[1,5-a]pyridine core and subsequent functionalization to introduce the bromine, hydroxyl, and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[1,5-a]pyridine core through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Addition of the hydroxyl group using oxidizing agents like hydrogen peroxide or through hydrolysis reactions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Use of advanced purification methods such as chromatography and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Spiro Compounds: Other spiro-linked compounds with varying ring systems and functional groups.
Uniqueness
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties
属性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC 名称 |
6-bromo-4'-hydroxy-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18) |
InChI 键 |
RVGITZMMKIXHEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCC(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

